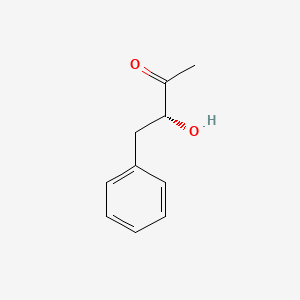

(3R)-3-Hydroxy-4-phenylbutan-2-one

Description

Significance of Chiral β-Hydroxy Ketones in Contemporary Organic Synthesis

Chiral β-hydroxy ketones are highly prized intermediates in the synthesis of a wide array of complex organic molecules, including natural products and pharmaceuticals. fiveable.meresearchgate.net Their bifunctional nature, possessing both a ketone and a hydroxyl group, allows for a variety of subsequent chemical transformations. The specific stereochemistry of these molecules is often critical to the biological activity of the final product.

The utility of these compounds is highlighted by their role in aldol (B89426) and Michael reactions, fundamental carbon-carbon bond-forming reactions in organic chemistry. organic-chemistry.org The ability to control the stereochemistry of the β-hydroxy ketone moiety is paramount for the enantioselective synthesis of target molecules.

Historical Context of Research on (3R)-3-Hydroxy-4-phenylbutan-2-one and its Stereoisomers

Research into this compound and its stereoisomers has been driven by its identification as a naturally occurring flavor compound. researchgate.net It has been found in honey, wine, and certain flowers, contributing to their characteristic aromas. researchgate.netresearchgate.net The (R)-enantiomer, in particular, has been identified as the predominant form in wisteria flowers. researchgate.net

Early synthetic efforts focused on producing racemic mixtures, but the distinct sensory properties of the individual enantiomers spurred the development of stereoselective synthetic methods. For instance, the (S)-isomer is reported to have a strong sweet and floral aroma, while the (R)-isomer possesses a weaker fruity and green odor. researchgate.net This difference underscores the importance of enantiomeric purity in the flavor and fragrance industry.

Several synthetic strategies have been explored to obtain enantiomerically enriched this compound. These include the Sharpless asymmetric dihydroxylation and epoxidation reactions, as well as enzymatic reductions. researchgate.netresearchgate.net

Overview of Stereochemical Challenges in the Synthesis of this compound

The primary stereochemical challenge in synthesizing this compound lies in controlling the absolute configuration at the C3 stereocenter. Achieving high enantioselectivity is crucial for obtaining the desired biological or olfactory properties.

One common approach involves the asymmetric reduction of a prochiral ketone precursor. This requires a chiral reducing agent or catalyst that can selectively deliver a hydride to one face of the carbonyl group. Another strategy is the asymmetric aldol reaction, where a chiral catalyst or auxiliary is used to direct the formation of the new stereocenter. researchgate.net

The table below summarizes some of the reported methods for the synthesis of this compound, highlighting the enantiomeric excess (ee) achieved.

| Precursor/Reaction | Catalyst/Reagent | Enantiomeric Excess (ee) of (R)-isomer | Reference |

| Benzylacetone | Whole cells of Acinetobacter sp. SC 13883 | >99% | N/A |

| 1-Phenyl-3-buten-2-one | Chiral La-BINOL-Ph3P=O complex | >90% | researchgate.net |

| Silyl (B83357) enol ether | AD-mix-β | 80% | researchgate.net |

Structure

3D Structure

Properties

CAS No. |

169302-29-8 |

|---|---|

Molecular Formula |

C10H12O2 |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

(3R)-3-hydroxy-4-phenylbutan-2-one |

InChI |

InChI=1S/C10H12O2/c1-8(11)10(12)7-9-5-3-2-4-6-9/h2-6,10,12H,7H2,1H3/t10-/m1/s1 |

InChI Key |

QBCUUJGHWFKMDC-SNVBAGLBSA-N |

Isomeric SMILES |

CC(=O)[C@@H](CC1=CC=CC=C1)O |

Canonical SMILES |

CC(=O)C(CC1=CC=CC=C1)O |

Origin of Product |

United States |

Retrosynthetic Analysis and Strategic Approaches for 3r 3 Hydroxy 4 Phenylbutan 2 One

Key Disconnection Strategies for the (3R)-3-Hydroxy-4-phenylbutan-2-one Carbon Skeleton

Retrosynthetic analysis of this compound primarily focuses on the C-C bond alpha to the carbonyl group and the C-O bond of the stereocenter. The core structure is a 4-phenyl-2-butanone backbone with a hydroxyl group at the C3 position.

The most logical disconnection strategy involves cleaving the bond between C3 and C4, which simplifies the molecule into two key synthons: an acetyl anion equivalent and a phenylacetaldehyde (B1677652) cation equivalent. This approach is synthetically realized through an aldol-type reaction. Another powerful strategy involves the disconnection of the C3-O bond, leading back to a precursor ketone that can be stereoselectively reduced.

A common disconnection approach for α-hydroxy ketones is to trace them back to an epoxide precursor. researchgate.net In the case of this compound, this involves the retrosynthetic conversion of the α-hydroxy ketone to a corresponding α,β-epoxy ketone. This epoxide can then be formed from an α,β-unsaturated ketone, which in turn can be synthesized from simpler precursors. This strategy transforms the challenge of creating a stereogenic alcohol into the challenge of creating a stereogenic epoxide, for which powerful asymmetric methods exist.

| Disconnection | Synthons | Corresponding Synthetic Reaction |

| C3-C4 bond | Acetyl anion and Phenylacetaldehyde cation | Aldol (B89426) reaction |

| C3-O bond | Enolate of 2-butanone (B6335102) and an electrophilic oxygen source | Asymmetric hydroxylation |

| C3-O and C4-H bonds | (E)-1-phenyl-1-buten-3-one | Asymmetric epoxidation followed by hydrogenolysis |

Identification and Utilization of Chiral Precursors for Enantioselective Synthesis

The enantioselective synthesis of this compound heavily relies on the use of chiral precursors or catalysts to induce the desired stereochemistry.

One prominent strategy employs the asymmetric epoxidation of an enone. researchgate.net For instance, 1-phenyl-3-buten-2-one can be subjected to asymmetric epoxidation using a chiral lanthanum-binaphthol (La-BINOL)-Ph3P=O complex as a catalyst with an oxidant like t-butyl hydroperoxide. researchgate.net This reaction generates the corresponding (3R,4S)-3,4-epoxy-4-phenylbutan-2-one with high enantioselectivity. researchgate.net Subsequent regioselective hydrogenolysis of this epoxyketone, typically using a palladium on carbon (Pd/C) catalyst, opens the epoxide ring to yield the desired (R)-3-hydroxy-4-phenylbutan-2-one. researchgate.net

Another established method is the Sharpless asymmetric dihydroxylation. This approach can be applied to a silyl (B83357) enol ether derivative of a ketone. The use of AD-mix-β as the chiral reagent leads to the formation of the (R)-enantiomer of the diol, which can then be converted to the target α-hydroxy ketone. researchgate.net Similarly, Shi's asymmetric epoxidation using a chiral catalyst and an oxidant like oxone can also be employed to achieve the desired enantiomer. researchgate.net

| Chiral Reagent/Catalyst | Precursor | Synthetic Method | Resulting Enantiomer |

| Chiral La-BINOL-Ph3P=O complex | 1-Phenyl-3-buten-2-one | Asymmetric epoxidation | (3R,4S)-3,4-epoxy-4-phenylbutan-2-one |

| AD-mix-β | Silyl enol ether | Asymmetric dihydroxylation | (R)-3-Hydroxy-4-phenylbutan-2-one |

| Shi's catalyst/oxone | Enone | Asymmetric epoxidation | (R)-3-Hydroxy-4-phenylbutan-2-one |

Evolution of Synthetic Strategies Leading to this compound

The synthetic strategies for producing this compound have evolved to achieve higher enantioselectivity and efficiency. Early approaches may have relied on classical resolution of a racemic mixture, which is inherently inefficient.

The development of catalytic asymmetric synthesis has been a significant advancement. Methods like the Sharpless asymmetric dihydroxylation and Shi's asymmetric epoxidation provided reliable ways to introduce the desired chirality. researchgate.net For example, the synthesis via Sharpless asymmetric dihydroxylation of a silyl enol ether can yield the (R)-isomer with an enantiomeric excess (ee) of 80%. researchgate.net Shi's epoxidation has been reported to provide the (R)-isomer in 73% ee. researchgate.net

Enantioselective Synthetic Methodologies for this compound

The enantioselective synthesis of this compound, a chiral β-hydroxy ketone, is of significant interest due to the importance of such motifs in biologically active molecules and as versatile synthetic intermediates. Various stereoselective strategies have been developed to access this specific enantiomer, primarily focusing on the asymmetric reduction of a prochiral ketone precursor or the stereocontrolled formation of the carbon-carbon bond that establishes the chiral center. These methodologies can be broadly categorized into asymmetric reduction approaches and chiral auxiliary-based methods.

Advanced Catalytic Systems for the Enantioselective Synthesis of 3r 3 Hydroxy 4 Phenylbutan 2 One

Organometallic Catalysis in Asymmetric Reductions and Carbon-Carbon Bond Formations

The use of chiral transition metal complexes is a cornerstone of asymmetric catalysis, providing powerful activation of substrates while the catalyst's chiral environment dictates the stereochemical outcome of the reaction. acs.org These organometallic systems are particularly effective in asymmetric reductions and carbon-carbon bond-forming reactions, which are common strategies for synthesizing chiral hydroxy ketones. researchgate.net The development of these catalysts has led to remarkable improvements in enantiomeric excess (ee) for a wide range of reactions, with many achieving 80% ee or higher. researchgate.net

Ruthenium-based Catalytic Systems for (3R)-3-Hydroxy-4-phenylbutan-2-one Synthesis

Ruthenium(II) complexes have emerged as highly effective catalyst precursors for the asymmetric transfer hydrogenation of aromatic ketones. nih.govmdpi.com These systems, often featuring chiral ligands, can produce optically active alcohols with excellent enantioselectivity. nih.gov For instance, chiral Ru(II) complexes derived from diimino-diphosphine tetradentate ligands have demonstrated the ability to reduce various aromatic ketones to their corresponding chiral alcohols with up to 97% ee. nih.gov

A notable example involves a ruthenium complex with a chiral arene ligand derived from natural camphor, [(camphor-arene)RuCl₂]₂. This catalyst has been successfully applied to the asymmetric hydrogenation of acetophenone, achieving enantiomeric excesses between 64% and 85%. researchgate.net While this specific catalyst decomposed in C-H activation reactions, its success in hydrogenation highlights the potential of arene-ligated ruthenium systems for the reduction of prochiral ketones like benzalacetone or benzylideneacetone, which are precursors to this compound.

The general applicability of Ru(II) catalysts is well-documented, with systems like [RuCl₂(p-cymene)]₂ being widely used in various C-H bond functionalization and arylation reactions, demonstrating their versatility and stability. mdpi.com

Table 1: Performance of Selected Ruthenium-based Catalysts in Asymmetric Ketone Reduction

| Catalyst/System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Ru(II)-PNNP complexes | Aromatic Ketones | Chiral Alcohols | Up to 97% | nih.gov |

Rhodium-based Catalytic Systems in Asymmetric Transformations

Rhodium-based catalysts are renowned for their high efficacy in a variety of asymmetric transformations, including hydrogenations and carbon-carbon bond-forming reactions. researchgate.netelsevierpure.com Chiral Rh(I) complexes, similar to their ruthenium counterparts, serve as excellent precursors for the asymmetric transfer hydrogenation of ketones, yielding chiral alcohols with high optical purity. nih.gov

The versatility of rhodium catalysis extends to complex cascade reactions. For example, rhodium catalysts have been used for the highly enantioselective synthesis of 3,4-dihydrocoumarin derivatives from 3-(2-hydroxyphenyl)cyclobutanones, a process that involves enantioselective carbon-carbon bond cleavage. elsevierpure.comnih.govfigshare.com Furthermore, rhodium-catalyzed asymmetric hydroformylation and the conversion of allylic amines into chiral, β-branched esters showcase the broad utility of these systems in creating stereocenters with high precision. rsc.org The development of rhodium catalysts ligated with chiral dienes has also enabled the enantioselective synthesis of complex molecules like 1,2-disubstituted allylic fluorides. nih.gov These examples underscore the potential of rhodium catalysis for the asymmetric synthesis of molecules featuring a hydroxyl group at a chiral center, such as this compound.

Table 2: Applications of Rhodium-based Catalysts in Asymmetric Synthesis

| Catalyst System | Reaction Type | Application | Reference |

|---|---|---|---|

| Chiral Rh(I)-PNNP complexes | Asymmetric Transfer Hydrogenation | Reduction of aromatic ketones | nih.gov |

| Rhodium/Chiral Ligand | Enantioselective C-C Bond Cleavage | Synthesis of 3,4-dihydrocoumarins | elsevierpure.comnih.gov |

Other Transition Metal Catalysts in the Formation of Chiral Hydroxy Ketones

Beyond ruthenium and rhodium, other transition metals play a crucial role in the synthesis of chiral hydroxy ketones. A highly efficient and enantioselective synthesis of this compound has been developed utilizing a lanthanum-based catalyst. researchgate.netresearchgate.net This method involves the asymmetric epoxidation of 1-phenyl-3-buten-2-one using a chiral La-BINOL-Ph₃P=O complex, which produces the corresponding (3R,4S)-3,4-epoxy-4-phenylbutan-2-one in approximately 90% yield and with a high enantiomeric excess of 97%. researchgate.netresearchgate.net

The resulting chiral epoxyketone is then subjected to hydrogenolysis. This reduction step is catalyzed by Palladium on carbon (Pd/C) under a hydrogen atmosphere, yielding the final product, (R)-3-hydroxy-4-phenylbutan-2-one, in about 80% yield while maintaining a high enantiomeric excess of over 90%. researchgate.netresearchgate.net This two-step process, employing both lanthanum and palladium catalysts, provides a robust route to the target molecule.

Table 3: Two-Step Synthesis of (R)-3-Hydroxy-4-phenylbutan-2-one Using Transition Metal Catalysis

| Step | Catalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| 1. Asymmetric Epoxidation | Chiral La-BINOL-Ph₃P=O complex | 1-Phenyl-3-buten-2-one | (3R,4S)-3,4-epoxy-4-phenylbutan-2-one | ~90% | 97% | researchgate.netresearchgate.net |

Organocatalysis in the Synthesis of this compound

Organocatalysis, which utilizes small, chiral organic molecules to catalyze chemical transformations, has become a powerful alternative to metal-based catalysis. These catalysts are often lauded for their environmental benefits, avoiding the use of transition metals, and their ability to operate under mild conditions. wordpress.com Bifunctional catalysts that combine a Lewis base with a hydrogen-bond donor are particularly effective in controlling stereochemistry during the formation of chiral β-hydroxy carbonyl compounds. wordpress.com

Proline-Derived and Related Organocatalysts

L-proline and its derivatives are among the most extensively studied organocatalysts, demonstrating remarkable efficacy in a wide array of reactions, including the synthesis of heterocyclic compounds and natural products. researchgate.net A significant breakthrough in the synthesis of the target compound involves a proline-derived organocatalyst. Specifically, N-PEGylated (L)-prolinamide has been employed as a homogeneous, recyclable catalyst for the enantioselective aldol (B89426) reaction between acetone (B3395972) and benzaldehyde (B42025) to produce (R)-4-hydroxy-4-phenylbutan-2-one. researchgate.net

This solvent-free system is highly efficient and scalable, affording the desired product in a 95% yield with an enantiomeric excess of 91%. researchgate.net The use of polyethylene (B3416737) glycol (PEG) as a support for the prolinamide catalyst facilitates its recovery and reuse, adding to the process's sustainability. researchgate.net

Table 4: Proline-Derived Catalyst in the Synthesis of (R)-4-Hydroxy-4-phenylbutan-2-one

| Catalyst | Reactants | Reaction | Yield | Enantiomeric Excess (ee) | Reference |

|---|

Chiral Amine Catalysts for Stereoselective Processes

Chiral amines and their derivatives represent another major class of organocatalysts. Their applications are widespread, from catalyzing Michael additions to the enantioselective synthesis of complex molecules like α-trifluoromethyl amines. nih.gov For example, simple chiral diamines, used as their monoammonium salts, can catalyze the addition of pronucleophiles to trifluoromethyl imines, producing a single enantiomer of the product in many cases. nih.gov

In the context of forming chiral ketones and related structures, relay catalysis combining a transition metal with a chiral amine derivative has proven effective. A highly enantioselective [4+2] cyclization has been achieved using a combination of palladium catalysis and a chiral isothiourea catalyst. researchgate.net While this specific example leads to pyridinone derivatives, it demonstrates the principle of using chiral amine-based catalysts to control stereoselectivity in reactions that form complex carbonyl-containing rings. researchgate.net The development of such systems opens avenues for their application in stereoselective processes like aldol or Mannich reactions to access chiral hydroxy ketones.

N-Heterocyclic Carbene (NHC) Catalysis in Related Systems

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts capable of mediating a wide range of chemical transformations, including the synthesis of α-hydroxy ketones through benzoin (B196080) and cross-benzoin reactions. nih.gov This reactivity stems from the ability of NHCs to induce umpolung, or polarity reversal, in aldehydes, transforming them into nucleophilic acyl anion equivalents. nih.gov While the direct NHC-catalyzed synthesis of this compound is not extensively documented, the principles can be understood from related cross-benzoin reactions.

The formation of the target compound would conceptually involve a cross-benzoin condensation between benzaldehyde and acetaldehyde. However, achieving high chemoselectivity and enantioselectivity in cross-benzoin reactions between two different aldehydes can be challenging due to the competing homo-benzoin condensation of each aldehyde. nih.gov Research has focused on developing highly reactive and sterically demanding chiral NHC catalysts to control these reactions. For instance, triazolium salt-derived NHCs have shown significant promise. beilstein-journals.orgd-nb.info

A notable strategy involves the cross-coupling of aromatic aldehydes with other electrophiles. For example, highly chemoselective intermolecular cross-benzoin reactions of aldehydes with isatins have been successfully catalyzed by asymmetric NHC catalysis, yielding 3-substituted-3-hydroxyoxindoles with good yields and high enantioselectivities. rsc.org Similarly, the reaction of heteroaromatic aldehydes with trifluoromethyl ketones, catalyzed by a new triazolium salt-derived NHC, has produced α-hydroxy-α-trifluoromethyl ketones in high yields and with good enantioselectivity. diva-portal.org These examples demonstrate the potential of NHC catalysis for the stereoselective formation of C-C bonds in the synthesis of complex α-hydroxy ketones. The development of bifunctional NHCs, which incorporate a hydrogen-bonding moiety like a hydroxyl group, has also been shown to enhance both yield and enantioselectivity in benzoin condensations. sciengine.com

Table 1: N-Heterocyclic Carbene (NHC) Catalysis in Enantioselective Cross-Benzoin Type Reactions

| Catalyst Type | Reactants | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Chiral Triazolium Salt | Heteroaromatic aldehydes and trifluoromethyl ketones | α-Hydroxy-α-trifluoromethyl ketones | 69-96 | 39-85 (up to 99 after recrystallization) | diva-portal.org |

| Chiral Triazolium Salt | Aldehydes and Isatins | 3-Substituted-3-hydroxyoxindoles | Moderate to Good | Moderate to Excellent | rsc.org |

| Bifunctional Chiral Triazolium Salt | Benzaldehyde | (R)-Benzoin | 76 | 99 | sciengine.com |

| Pentafluorophenyltriazolium Salt | Benzaldehyde | Benzoin | 90 | >99 | beilstein-journals.org |

** 3r 3 Hydroxy 4 Phenylbutan 2 One As a Versatile Chiral Building Block**

Application in Stereoselective Total Synthesis of Complex Molecules

The strategic placement of the hydroxyl and keto groups, combined with the defined stereocenter in (3R)-3-Hydroxy-4-phenylbutan-2-one, makes it an attractive starting material for the synthesis of intricate target molecules. The inherent chirality of this building block can be transferred and elaborated upon throughout a synthetic sequence, thereby controlling the stereochemical outcome of the final product.

While direct applications of this compound in the total synthesis of alkaloids and terpenoids are not extensively documented in readily available literature, the structural motif of a chiral α-hydroxy ketone is a common feature in the retrosynthetic analysis of many complex natural products. For instance, the core structure of various Daphniphyllum alkaloids, a diverse family of over 300 complex azapolycyclic natural products, often contains intricate stereochemical arrangements that could potentially be derived from chiral building blocks like this compound. The total syntheses of members of this family, such as (+)-daphnicyclidin A, (-)-daphnicyclidin D, (-)-daphnicyclidin F, and (-)-daphnicyclidin K, involve complex strategies to construct their unique ring systems. mdpi.comnih.govresearchgate.netresearchgate.net The development of synthetic routes to the core structures of these alkaloids, like the ABCE tetracyclic ring system of daphnicyclidin A, highlights the importance of controlling stereochemistry from the outset. rsc.orgrsc.org Although no specific use of this compound is reported in these syntheses, its potential as a starting material for generating key fragments remains an area for future exploration.

The α-hydroxy ketone moiety is a key pharmacophore in a variety of biologically active molecules. The stereoselective synthesis of these compounds is crucial, as different enantiomers often exhibit distinct biological activities. This compound can serve as a precursor to such molecules. For example, derivatives of this compound, such as (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoylaminoacetic acid, are themselves of interest in the development of new therapeutic agents. acs.org The ability to selectively modify the ketone and hydroxyl groups allows for the introduction of diverse functionalities and the construction of complex side chains, leading to a wide array of potential drug candidates.

Precursor for Chiral Ligand and Catalyst Development

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. The enantiopure backbone of this compound provides a scaffold for the synthesis of new ligands that can be employed in a variety of metal-catalyzed enantioselective transformations.

The functional groups of this compound are amenable to a range of chemical transformations to generate valuable chiral ligands. For example, reductive amination of the ketone can lead to the formation of chiral amino alcohols, which are important precursors for the synthesis of chiral amine ligands. These ligands are widely used in asymmetric synthesis. acs.org Similarly, the hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution with phosphide (B1233454) anions to generate chiral phosphine (B1218219) ligands. While specific examples of the derivatization of this compound into such ligands are not prevalent in the literature, the general strategies for converting chiral hydroxy ketones into these valuable ligand classes are well-established.

Once derivatized into chiral ligands, the resulting molecules can be coordinated to various transition metals, such as rhodium, ruthenium, iridium, palladium, and copper, to form chiral organometallic complexes. These complexes can then be utilized as catalysts in a wide array of asymmetric reactions, including hydrogenations, C-C bond-forming reactions, and hydrosilylations. The stereochemical information embedded in the ligand, originating from this compound, directs the enantioselectivity of the catalytic transformation, leading to the preferential formation of one enantiomer of the product. The application of asymmetric catalysis is crucial in the synthesis of chiral pesticides and other agrochemicals, where the different enantiomers can have significantly different biological activities. ucsb.edu

Intermediate in Stereocontrolled Access to Key Pharmaceutical and Agrochemical Intermediates (generic, non-clinical examples)

The stereospecific transformations of this compound make it a valuable intermediate in the synthesis of more complex chiral molecules that are themselves precursors to active pharmaceutical ingredients (APIs) and agrochemicals. The ability to control the stereochemistry at an early stage of a synthetic sequence is highly desirable in industrial settings to ensure the production of single-enantiomer products.

Chiral α-hydroxy ketones are important building blocks for a variety of pharmaceutical intermediates. mdpi.comrsc.org For example, the reduction of the ketone functionality can lead to the formation of a chiral 1,2-diol, a common structural motif in many biologically active compounds. Alternatively, the hydroxyl group can be protected, and the ketone can undergo various transformations, such as aldol (B89426) or Grignard reactions, to build up molecular complexity in a stereocontrolled manner.

Enantioselective Routes to Chiral Drug Precursors

While direct, large-scale applications of this compound as a starting material for specific, named drug precursors are not extensively documented in publicly available research, its structural motifs are highly relevant to pharmacologically active molecules. The core structure, a chiral β-hydroxy ketone, is a precursor to chiral 1,2-diols, a key feature in numerous bioactive compounds.

The primary route to unlocking its potential as a drug precursor involves the stereoselective reduction of its ketone group. This transformation converts the this compound into a stereoisomer of 1-phenylbutane-2,3-diol (B12936601). Chiral diols are crucial intermediates in the synthesis of various pharmaceuticals, including antiviral, anticancer, and cardiovascular agents, where the diol moiety often serves as a key recognition element for biological targets or as a handle for further synthetic elaboration.

For instance, the synthesis of potent and selective protease inhibitors often relies on chiral hydroxyethylamine or diol isosteres. The 1-phenylbutane-2,3-diol derived from this compound could serve as a valuable precursor to such isosteres, which are designed to mimic the transition state of peptide bond hydrolysis.

Synthesis of Chiral Agrochemical Building Blocks

Similar to its potential in pharmaceuticals, the utility of this compound in the agrochemical sector lies in its capacity to be converted into other valuable chiral building blocks. The development of modern pesticides and herbicides increasingly focuses on enantiomerically pure compounds to enhance efficacy and reduce environmental impact by eliminating inactive or potentially harmful stereoisomers.

The functional groups within this compound allow for its conversion into chiral heterocycles, a class of compounds with broad applications in agrochemicals. For example, the derived 1-phenylbutane-2,3-diol can be used to synthesize chiral dioxolanes or other oxygen-containing heterocycles that are scaffolds for potent fungicides or insecticides. The phenyl group, combined with the chiral backbone, provides a lipophilic domain that can be crucial for transport and interaction with biological targets in pests and plants. Research into multicomponent reactions shows that related keto-amides can be used to construct complex dihydropyrroles, indicating a potential pathway for creating novel, pharmacologically active heterocyclic compounds from building blocks like this compound. nih.gov

Stereodivergent Synthesis and Analog Generation from this compound

A key advantage of this compound as a chiral building block is the potential for stereodivergent synthesis. This strategy allows for the creation of multiple stereoisomers of a target molecule from a single chiral precursor, which is invaluable for exploring structure-activity relationships.

The diastereoselective reduction of the ketone at the C2 position is a prime example of this principle. By choosing the appropriate reducing agent and reaction conditions, one can selectively generate either the syn-(2R,3R) or the anti-(2S,3R) diastereomer of 1-phenylbutane-2,3-diol. For example, chelation-controlled reductions, often employing reagents that can coordinate with the existing hydroxyl group at C3, typically lead to the syn diol. semanticscholar.org In contrast, non-chelating reducing agents, which follow the Felkin-Anh model of steric control, tend to produce the anti diol. semanticscholar.org

| Starting Material | Reaction | Key Reagents | Product Diastereomer | Stereochemical Relationship |

| This compound | Chelation-Controlled Reduction | Alkoxydialkylboranes, NaBH₄ | (2R,3R)-1-Phenylbutane-2,3-diol | syn |

| This compound | Non-Chelating Reduction (Felkin-Anh) | L-Selectride®, K-Selectride® | (2S,3R)-1-Phenylbutane-2,3-diol | anti |

This ability to generate distinct stereoisomers from a single, readily available chiral starting material is a powerful tool for medicinal and agricultural chemists.

Furthermore, the hydroxyl and ketone functionalities serve as versatile handles for generating a wide array of analogs. The hydroxyl group can be readily alkylated or acylated to produce ethers and esters with diverse properties. The ketone can participate in reactions such as Wittig olefination to form alkenes, reductive amination to introduce nitrogen-containing groups, or aldol reactions to build larger carbon skeletons. This chemical versatility allows for the systematic modification of the core scaffold, enabling the fine-tuning of biological activity and pharmacokinetic properties.

Derivatization and Chemical Transformations of 3r 3 Hydroxy 4 Phenylbutan 2 One

Chemical Modifications of the Hydroxyl Group

The secondary hydroxyl group in (3R)-3-hydroxy-4-phenylbutan-2-one is a key site for chemical derivatization, allowing for the introduction of various functional groups through esterification, etherification, and oxidation, as well as elimination through dehydration.

The hydroxyl group of this compound can readily undergo esterification with a variety of acylating agents. This reaction is not only useful for synthesizing new derivatives but also for analytical purposes, such as the determination of enantiomeric purity. For instance, the formation of diastereomeric esters using chiral derivatizing agents like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) allows for the separation and quantification of enantiomers by chromatographic techniques such as HPLC. nih.govrsc.org

General esterification can be achieved using acid chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct.

Table 1: Representative Esterification and Etherification Reactions of α-Hydroxy Ketones

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| Esterification | Acyl chloride (e.g., Acetyl chloride), Pyridine, CH₂Cl₂, 0 °C to rt | α-Acyloxy ketone |

| Etherification | Alkyl halide (e.g., Benzyl (B1604629) bromide), NaH, THF, 0 °C to rt | α-Alkoxy ketone |

Etherification of the hydroxyl group provides another avenue for modification, leading to the formation of α-alkoxy ketones. This transformation typically requires a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group, forming an alkoxide intermediate. This nucleophilic alkoxide can then react with an alkyl halide (e.g., methyl iodide, benzyl bromide) in an SN2 reaction to yield the corresponding ether. The choice of solvent is critical, with polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) being commonly employed. Protection of the hydroxyl group as a silyl (B83357) ether, for example, using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole, is also a common strategy to increase solubility in organic solvents and to act as a protecting group in subsequent reactions.

Oxidation of the secondary hydroxyl group in this compound leads to the formation of the corresponding α-dione, 1-phenyl-2,3-butanedione. A variety of oxidizing agents can be employed for this transformation. Common methods for the oxidation of α-hydroxy ketones include the use of reagents like the Dess-Martin periodinane (DMP) or Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine). These methods are generally mild and can be carried out under neutral or slightly basic conditions, minimizing side reactions.

Heterogeneous catalytic methods have also been developed for the oxidation of α-hydroxy ketones. For example, a hydrotalcite-supported bimetallic catalyst (CuMn/HT) with oxygen as a green oxidant can effectively catalyze the oxidation of α-hydroxy ketones to their corresponding α-keto esters in a tandem process with alcohols. acs.org While this specific reaction produces an ester, the initial oxidation step converts the hydroxyl group to a carbonyl.

Given that the original molecule is chiral, the stereocenter at the 3-position is destroyed during the oxidation to the dione. Therefore, stereochemical control in this specific reaction refers to the prevention of side reactions that could affect other parts of the molecule, rather than the preservation of the C3-chirality.

The dehydration of this compound involves the elimination of the hydroxyl group and a proton from an adjacent carbon atom to form an alkene. Depending on which adjacent proton is removed, two possible unsaturated ketones can be formed: 4-phenylbut-3-en-2-one or 1-phenylbut-1-en-2-one. The formation of the more stable conjugated system, 4-phenylbut-3-en-2-one, is generally favored.

This reaction is typically acid-catalyzed, involving protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a carbocation intermediate. Subsequent elimination of a proton yields the alkene. The stereochemistry of the resulting double bond (E or Z) can be influenced by the reaction conditions and the stereochemistry of the starting material, although control can be difficult due to the potential for carbocation rearrangements and the reversibility of the reaction under some conditions. The α-ketol rearrangement, an isomerization that can occur under acidic or basic conditions, represents a potential competing pathway. wikipedia.orgresearchgate.netorganicreactions.org

Transformations Involving the Ketone Functionality

The ketone carbonyl group is another reactive center in this compound, susceptible to reduction and serving as a handle for carbon-carbon bond formation via enolate chemistry.

The selective reduction of the ketone functionality in this compound yields the corresponding 1-phenyl-2,3-butanediol. This transformation is of significant interest as it generates a second stereocenter, leading to the possibility of four stereoisomers of the diol product. Achieving high stereoselectivity in this reduction is a key challenge.

The stereochemical outcome of the reduction is dependent on the reducing agent and the reaction conditions. The existing hydroxyl group at the adjacent carbon can direct the approach of the reducing agent, a phenomenon known as substrate-controlled stereoselection. For example, chelation-controlled reduction, where a metal-containing reducing agent coordinates to both the ketone and hydroxyl oxygens, can lead to a high degree of stereoselectivity.

Biocatalytic reductions offer an excellent method for achieving high stereoselectivity. Butane-2,3-diol dehydrogenases, also known as acetoin (B143602) reductases, can catalyze the enantioselective reduction of α-hydroxy ketones to the corresponding vicinal diols. nih.gov For instance, galactitol dehydrogenase from Rhodobacter sphaeroides D has been shown to stereospecifically reduce hydroxy-ketones. researchgate.net Similarly, reductases from Candida species are also effective. nih.gov

Table 2: Representative Reagents for Stereoselective Reduction of α-Hydroxy Ketones

| Reducing Agent/System | Typical Conditions | Stereochemical Outcome |

|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | Methanol, 0 °C | Generally produces a mixture of diastereomers, selectivity can be substrate-dependent. |

| Zinc borohydride (Zn(BH₄)₂) | Diethyl ether or THF | Often shows improved diastereoselectivity through chelation control. |

The α-protons on the methyl group (C1) of this compound are acidic and can be removed by a strong base to form a nucleophilic enolate. nih.govchemistrysteps.comyoutube.comlumenlearning.com This enolate can then react with various electrophiles, most commonly alkyl halides, in an SN2 reaction to form a new carbon-carbon bond at the α-position.

A significant challenge in the alkylation of this molecule is the presence of the acidic hydroxyl group, which would be deprotonated by the strong base required for enolate formation, quenching the base and preventing the desired C-alkylation. Therefore, it is generally necessary to first protect the hydroxyl group. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers.

Once the hydroxyl group is protected, the ketone can be deprotonated using a strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent like THF. lumenlearning.com The resulting enolate can then be treated with an alkyl halide (e.g., methyl iodide, ethyl bromide) to introduce an alkyl group at the C1 position. Subsequent deprotection of the hydroxyl group would then yield the α-alkylated derivative.

The use of a strong base like LDA ensures the irreversible and complete formation of the enolate, which helps to avoid side reactions such as self-condensation. libretexts.orgmsu.edu

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions are fundamental in organic synthesis for the formation of carbon-carbon double bonds. In the case of this compound, these reactions target the ketone carbonyl group. The presence of the adjacent hydroxyl group can influence the reactivity and stereochemical outcome of these transformations.

Wittig Reaction

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to produce an alkene and triphenylphosphine (B44618) oxide. wikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction is highly versatile and creates a double bond at a specific location. beilstein-journals.org For this compound, the hydroxyl group would likely require protection prior to the reaction to prevent it from interfering with the strongly basic conditions often used to generate the ylide.

A significant challenge with α-hydroxy ketones is their potential to undergo side reactions. However, an effective one-pot method involves the in situ oxidation of the α-hydroxy ketone to the corresponding α-ketoaldehyde, which is then immediately trapped by the Wittig reagent. This approach avoids the isolation of the often unstable α-ketoaldehyde and can provide good yields of the desired γ-ketocrotonate products. nih.gov

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgwikipedia.orgorganic-chemistry.org This reaction typically offers superior yields of the (E)-alkene isomer and the water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification. alfa-chemistry.comresearchgate.net The phosphonate carbanions are generally more nucleophilic than Wittig reagents and can react efficiently with sterically hindered ketones. nrochemistry.com

The HWE reaction is advantageous for substrates like this compound due to its milder reaction conditions compared to the Wittig reaction. For sensitive substrates, Masamune-Roush conditions, which utilize lithium chloride (LiCl) and a milder base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), can be employed. nrochemistry.com

While specific documented examples of Wittig or HWE reactions on this compound are not prevalent in readily available literature, the general principles of these reactions on ketones are well-established. The table below outlines a hypothetical HWE reaction based on general procedures.

Interactive Data Table: Hypothetical Horner-Wadsworth-Emmons Reaction

| Reactant | Reagent | Base | Solvent | Product | Expected Stereoselectivity |

| This compound (hydroxyl group protected) | Triethyl phosphonoacetate | NaH | THF | (R,E)-ethyl 4-hydroxy-5-phenyl-2-methylhex-2-enoate | Predominantly (E)-isomer wikipedia.orgalfa-chemistry.com |

Stereochemical Inversion and Epimerization Strategies at the Hydroxyl-Bearing Carbon

The stereochemistry at the C3 position is crucial for the biological and sensory properties of many chiral molecules. Strategies to invert or epimerize this stereocenter are therefore of significant synthetic interest.

Stereochemical Inversion

The Mitsunobu reaction is a powerful method for the stereochemical inversion of secondary alcohols. rsc.orgresearchgate.net This reaction typically involves treating the alcohol with triphenylphosphine (PPh₃), a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and a nucleophile (often a carboxylic acid). rsc.org The reaction proceeds via an Sₙ2 mechanism, resulting in a clean inversion of the stereocenter. researchgate.netorganic-chemistry.org The resulting ester can then be hydrolyzed to afford the inverted alcohol. For sterically hindered alcohols, using 4-nitrobenzoic acid can improve yields. nrochemistry.com

While no specific application of the Mitsunobu reaction to this compound is documented in the searched literature, the general applicability to secondary alcohols suggests it would be a viable strategy for converting the (3R)-isomer to its (3S)-epimer, likely after protection of the ketone.

Epimerization

Epimerization at the carbon bearing the hydroxyl group can also be achieved through an oxidation-reduction sequence. The (3R)-alcohol can be oxidized to the corresponding 1,2-diketone (an α-dicarbonyl compound). Subsequent stereoselective reduction of the ketone can then yield the (3S)-epimer. Asymmetric transfer hydrogenation using a chiral catalyst, for instance, can effectively reduce 1-aryl-1,2-propanediones to optically active α-hydroxy ketones. acs.org

Furthermore, α-hydroxy ketones can undergo isomerization under acidic or basic conditions, a process known as the α-ketol rearrangement. wikipedia.orgorganicreactions.org This rearrangement is reversible and proceeds through an enediol intermediate, which can lead to epimerization at the α-carbon. libretexts.org The equilibrium will favor the thermodynamically more stable isomer. wikipedia.orgorganicreactions.org

Transformations of the Phenyl Moiety

The phenyl group of this compound can undergo typical aromatic substitution and reduction reactions, although the reactivity can be influenced by the other functional groups present in the molecule.

Hydrogenation

Catalytic hydrogenation can be used to reduce the aromatic ring to a cyclohexane (B81311) ring. However, the hydrogenation of aromatic rings typically requires more forcing conditions (higher pressures and temperatures) than the reduction of simple alkenes or even some carbonyl groups. libretexts.org It is possible to selectively reduce other functional groups in the presence of an aromatic ring under milder conditions. masterorganicchemistry.comlibretexts.org For example, using a palladium catalyst at room temperature and atmospheric pressure can reduce a carbon-carbon double bond without affecting the benzene (B151609) ring. libretexts.org To reduce the benzene ring in this compound to yield (3R)-3-hydroxy-4-cyclohexylbutan-2-one, harsher conditions, such as a rhodium on carbon catalyst or platinum catalyst at high pressure, would likely be necessary. masterorganicchemistry.com The presence of the benzylic alcohol and ketone may lead to side reactions under such conditions. nih.gov

Halogenation

The phenyl ring can undergo electrophilic aromatic substitution, such as halogenation. The carbonyl and hydroxyl groups are deactivating and would direct incoming electrophiles to the meta position of the phenyl ring. However, direct halogenation of the aromatic ring in the presence of an α-hydroxy ketone moiety might be complicated by potential reactions at the enolizable α-position of the ketone. wikipedia.org The halogenation of ketones at the α-carbon is a well-known transformation that occurs under both acidic and basic conditions. wikipedia.orgmasterorganicchemistry.com Therefore, achieving selective halogenation of the phenyl ring would require careful selection of reagents and reaction conditions to favor electrophilic aromatic substitution over α-halogenation of the ketone. Using N-halosuccinimides in a fluorinated alcohol could be a mild method for regioselective halogenation of the aromatic ring. nih.gov

Computational and Theoretical Studies of 3r 3 Hydroxy 4 Phenylbutan 2 One and Its Reactivity

Conformational Analysis and Stereoelectronic Effects of (3R)-3-Hydroxy-4-phenylbutan-2-one

The three-dimensional structure of this compound is not static; rotation around its single bonds gives rise to various conformers with different energies. Conformational analysis aims to identify the most stable arrangements of the atoms in space and the energy barriers between them. The relative stability of these conformers is governed by a combination of steric and stereoelectronic effects.

Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role in determining conformational preferences. wikipedia.org In this compound, a significant stereoelectronic interaction is the hyperconjugation between the lone pair orbitals of the hydroxyl oxygen and the antibonding orbital (σ) of the adjacent C-C bond, and between the C-H or C-C bonding orbitals and the antibonding orbital (π) of the carbonyl group. These interactions are highly dependent on the geometry of the molecule. For instance, an anti-periplanar arrangement of a donor orbital (like a C-H bond) and an acceptor orbital (like a C=O π*) leads to maximum stabilization. imperial.ac.uk The gauche effect might also influence the conformation, particularly around the C(3)-C(4) bond, where despite potential steric hindrance, a gauche arrangement might be favored due to stabilizing orbital interactions. wikipedia.org

Computational studies on similar α-hydroxy ketones have shown that the most stable conformers often feature an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. rsc.org This interaction helps to pre-organize the molecule in a specific geometry, which can have significant implications for its reactivity.

Table 1: Illustrative Conformational Analysis Data for a Generic Acyclic α-Hydroxy Ketone

This table, based on general findings for similar compounds, illustrates how computational methods can quantify the energetic differences between conformers.

| Conformer | Dihedral Angle (O=C-C-O) | Relative Energy (kcal/mol) | Key Interactions |

| A (H-bonded) | ~0° | 0.0 | Intramolecular H-bond |

| B (Staggered) | ~60° | 1.5 - 2.5 | Gauche interactions |

| C (Eclipsed) | ~120° | 4.0 - 5.0 | Torsional strain |

Note: These values are illustrative and based on general computational studies of α-hydroxy ketones. Specific values for this compound would require dedicated calculations.

Quantum Chemical Calculations

Quantum chemical calculations provide a quantitative description of the electronic structure of a molecule, allowing for the prediction of its geometry, energy, and various other properties.

Ab Initio and Density Functional Theory (DFT) Studies on Structure and Stability

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), solve the Schrödinger equation from first principles without empirical parameters. wikipedia.org These methods can provide highly accurate results, especially when used with large basis sets, but are computationally expensive.

Density Functional Theory (DFT) is a popular alternative that calculates the electron density of a system to determine its energy. researchgate.net DFT methods, with functionals like B3LYP, offer a good balance between accuracy and computational cost, making them well-suited for studying medium-sized organic molecules like this compound. nih.gov

Both ab initio and DFT calculations can be used to optimize the geometry of different conformers, determining bond lengths, bond angles, and dihedral angles for the lowest energy structures. The calculated energies can then be used to determine the relative stabilities of these conformers and the energy barriers for their interconversion. Studies on related ketones have shown that DFT methods can accurately predict the relative energies and geometries of different conformers. researchgate.net

Transition State Analysis in Reactions Involving this compound

Quantum chemical calculations are invaluable for studying the mechanisms of chemical reactions. By locating the transition state (the highest energy point along the reaction coordinate), chemists can understand the energy barrier of a reaction (activation energy) and the geometry of the molecule as it transforms from reactant to product.

For reactions involving this compound, such as its reduction to the corresponding diol or its use in further aldol-type reactions, transition state analysis can elucidate the stereochemical outcome. For instance, in the reduction of the carbonyl group, the hydride can approach from two different faces. Computational modeling of the transition states for these two pathways can predict which diastereomer of the product will be favored. Studies on the reduction of similar ketones have successfully used computational methods to explain the observed stereoselectivity. psu.edunih.gov Similarly, for aldol (B89426) reactions, the geometry of the Zimmerman-Traxler transition state can be modeled to predict whether the syn or anti product will be formed. youtube.com

Molecular Modeling and Docking Studies

When this compound serves as a precursor or substrate in an enzymatic transformation, molecular modeling and docking can provide insights into how it interacts with the enzyme's active site. Aldolases, for example, are enzymes that catalyze aldol reactions and could potentially act on this compound. nih.gov

Elucidation of Reaction Mechanisms via Computational Methods

Computational methods can provide a step-by-step picture of a reaction mechanism that is often difficult to obtain through experiments alone. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed.

For this compound, this approach can be used to investigate various reactions. For example, the mechanism of its formation via an aldol reaction can be studied to understand the factors controlling the stereochemistry at the C3 position. The mechanism of its reduction, oxidation, or other transformations can also be elucidated. Computational studies on the reduction of ketones, for instance, have detailed the pathway of hydride transfer and the role of the solvent and any catalysts. psu.edunih.gov These studies provide a foundational understanding that can be extended to the specific case of this compound.

Prediction of Spectroscopic Properties from Theoretical Models

Quantum chemical calculations can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure and stereochemistry.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the electronic environment. DFT calculations, often using the GIAO (Gauge-Including Atomic Orbital) method, can predict NMR chemical shifts with a high degree of accuracy. nih.govd-nb.info By calculating the NMR spectra for different possible diastereomers or conformers and comparing them to the experimental spectrum, the correct structure can be assigned. The DP4 probability method is a statistical approach that uses calculated NMR data to determine the most likely structure among several possibilities. comporgchem.com

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of a molecule correspond to the absorption peaks in its infrared (IR) and Raman spectra. DFT calculations can compute these vibrational frequencies and their corresponding intensities. nih.govresearchgate.net By comparing the calculated spectrum with the experimental one, researchers can confirm the presence of specific functional groups and gain information about the molecule's conformation. For this compound, theoretical spectra can help to identify the characteristic stretches of the O-H and C=O groups and how they are affected by intramolecular hydrogen bonding. youtube.comscifiniti.com

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for a Related α-Hydroxy Ketone

This table demonstrates the typical accuracy of computationally predicted spectroscopic data when compared to experimental values for a similar molecular structure.

| Spectroscopic Parameter | Computational Prediction (DFT B3LYP/6-31G*) | Experimental Value |

| ¹³C NMR Chemical Shift (C=O) | 208.5 ppm | 210.2 ppm |

| ¹H NMR Chemical Shift (CH-OH) | 4.35 ppm | 4.28 ppm |

| IR Frequency (C=O stretch) | 1710 cm⁻¹ | 1715 cm⁻¹ |

| IR Frequency (O-H stretch, H-bonded) | 3450 cm⁻¹ | 3460 cm⁻¹ |

Note: These values are for illustrative purposes and highlight the general agreement between calculated and experimental data for similar compounds. Specific data for this compound would require dedicated computational studies.

Future Perspectives and Emerging Research Avenues for 3r 3 Hydroxy 4 Phenylbutan 2 One Research

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of chiral compounds. For (3R)-3-Hydroxy-4-phenylbutan-2-one, a significant stride has been made in developing a sustainable synthetic method. One such advancement involves a homogeneous, solvent-free, and recyclable organocatalyst for the scalable enantioselective aldol (B89426) reaction between acetone (B3395972) and benzaldehyde (B42025). This method utilizes N-PEG-(L)-prolinamide, which combines the catalytic activity of (L)-prolinamide with the unique physicochemical properties of polyethylene (B3416737) glycol (PEG)-400. This approach has successfully produced (R)-4-hydroxy-4-phenylbutan-2-one, a structurally related compound, on a 41-gram scale with a high yield of 95% and an enantiomeric excess (ee) of 91%. nih.gov

Future research in this area will likely focus on:

Expanding the Catalyst Scope: Investigating other biodegradable and readily available polymers as supports for organocatalysts.

Improving Catalyst Efficiency: Enhancing the enantioselectivity and turnover numbers of recyclable catalysts.

Utilizing Renewable Feedstocks: Exploring the synthesis of the starting materials, such as benzaldehyde and acetone, from biomass to create a fully green synthetic pathway.

Heterogeneous organocatalysis using materials like silica (B1680970) also presents a promising avenue. The modifiable surface and chemical inertness of silica make it an excellent support for catalysts, potentially leading to highly efficient and easily separable catalytic systems.

Integration into Flow Chemistry Systems for Scalable and Continuous Production

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved product quality, and increased production capacity. The integration of the synthesis of this compound into flow chemistry systems is a logical next step for its industrial production.

While specific research on the continuous flow synthesis of this compound is still emerging, the principles have been successfully applied to the asymmetric synthesis of other chiral aldol products. For instance, a continuous-flow method using a microfluidic reactor with a gel-bound prolineamide organocatalyst has been developed for the asymmetric aldol reaction of various aromatic aldehydes and ketones. mdpi.com This system allows for the ongoing production of catalyst-free products with easy isolation and online monitoring, demonstrating long-term stability and high conversion rates. mdpi.com

Future research directions in this domain include:

Development of Immobilized Catalysts: Creating robust, immobilized versions of the catalysts used for the synthesis of this compound that are suitable for continuous flow reactors.

Process Optimization: Fine-tuning reaction parameters such as flow rate, temperature, and concentration to maximize yield and enantioselectivity.

In-line Purification: Integrating continuous purification techniques, such as chromatography or extraction, directly into the flow system to obtain the pure product in a single, uninterrupted process.

Chemo-Enzymatic Cascades and Multicomponent Reactions for Enhanced Efficiency

Chemo-enzymatic cascades combine the selectivity of enzymes with the versatility of chemical catalysts in a one-pot process. While specific cascades for this compound are yet to be extensively reported, research on similar molecules provides a clear roadmap. For example, the synthesis of chiral β-hydroxy esters has been achieved through a one-pot process combining a chemical aldol reaction with an enzymatic dynamic kinetic resolution. organic-chemistry.org

Multicomponent reactions (MCRs) , where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of atom economy and step efficiency. The development of MCRs for the synthesis of β-hydroxy ketones is an active area of research. For instance, a three-component halo aldol reaction has been developed for the tandem formation of C-I and C-C bonds, yielding aldol adducts in good yields. nih.gov

Future research will likely focus on:

Designing Novel Cascade Reactions: Developing specific chemo-enzymatic cascades that lead directly to this compound with high enantiopurity.

Discovering New Multicomponent Reactions: Exploring new MCRs that can assemble the structure of this compound from simple and readily available starting materials.

Biocompatible Catalysis: Investigating the use of biocompatible metal catalysts that can function in tandem with enzymes in aqueous media. hebmu.edu.cn

Exploration of Novel Applications (e.g., as chiral auxiliaries in materials science if structurally relevant, not material properties)

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. rsc.org The structural features of this compound, specifically its chiral hydroxyl group and carbonyl functionality, make it a potential candidate for use as a chiral auxiliary in various asymmetric transformations.

While the direct application of this compound as a chiral auxiliary in materials science is a nascent area of research, the broader class of chiral β-hydroxy ketones has shown promise. For instance, chiral auxiliaries are crucial in the stereoselective synthesis of complex polymers. The controlled stereoselective ring-opening polymerization of functional β-lactones, for example, relies on the precise control of stereochemistry to tune the properties of the resulting polyhydroxyalkanoates (PHAs). nih.gov

Future research in this area could explore:

Asymmetric Polymerization: Investigating the use of this compound or its derivatives to control the stereochemistry of polymerization reactions, leading to the synthesis of novel chiral polymers with unique properties.

Chiral Ligand Development: Modifying the structure of this compound to create novel chiral ligands for asymmetric catalysis in materials synthesis.

Induction of Chirality in Materials: Exploring the ability of this compound to induce chirality in achiral polymer matrices or on surfaces, leading to the development of new chiral materials for applications in optics, sensing, and separation.

Advanced Spectroscopic and Chiroptical Characterization Techniques for Enantiomeric Purity and Stereochemical Elucidation

The accurate determination of enantiomeric purity and the unambiguous elucidation of the absolute configuration are critical for any chiral compound. Advanced spectroscopic and chiroptical techniques play a pivotal role in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining enantiomeric excess. The use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce chemical shift differences between the enantiomers, allowing for their quantification. unipi.itresearchgate.netfrontiersin.org Recent advancements have even demonstrated methods for ee determination using symmetrical achiral molecules as resolving agents, simplifying the process. unipi.it

Chiroptical Spectroscopy: Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are indispensable for determining the absolute configuration of chiral molecules.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. nih.gov By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TDDFT), the absolute configuration of a molecule can be confidently assigned. mdpi.comnih.gov This method is particularly useful for compounds with chromophores, such as the phenyl group and carbonyl group in this compound.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared radiation. It provides detailed information about the three-dimensional structure of a molecule in solution and is a powerful tool for determining absolute configuration, even for molecules without strong UV chromophores. hebmu.edu.cn

The table below summarizes some of the key advanced analytical techniques and their applications in the context of this compound research.

| Analytical Technique | Application | Key Advantages |

| NMR with Chiral Solvating Agents (CSAs) | Determination of enantiomeric excess (ee). | Non-destructive, relatively fast analysis. |

| Electronic Circular Dichroism (ECD) | Determination of absolute configuration. | Highly sensitive to stereochemistry, can be coupled with computational methods for unambiguous assignment. |

| Vibrational Circular Dichroism (VCD) | Determination of absolute configuration and conformational analysis in solution. | Applicable to a wide range of molecules, provides rich structural information. |

Future research will continue to refine these techniques, improving their sensitivity, accuracy, and accessibility, thereby providing ever more powerful tools for the study of chiral molecules like this compound.

Q & A

Q. What are the key synthetic routes for (3R)-3-Hydroxy-4-phenylbutan-2-one, and how can enantiomeric purity be ensured?

The compound is typically synthesized via asymmetric reduction of 4-phenylbutan-2-one derivatives or enzymatic resolution of racemic mixtures. For enantiomeric purity, chiral chromatography (e.g., HPLC with chiral stationary phases) or enzymatic catalysis using ketoreductases is recommended. Polarimetric analysis ([α]D) and nuclear magnetic resonance (NMR) with chiral solvating agents can validate stereochemical integrity .

Q. How is this compound characterized structurally, and what spectroscopic techniques are critical?

Key techniques include:

- FTIR : To identify hydroxyl (3200–3600 cm⁻¹) and ketone (~1700 cm⁻¹) functional groups.

- NMR : ¹H and ¹³C NMR for backbone assignment (e.g., δ ~2.1 ppm for ketone methyl groups, δ ~4.3 ppm for the chiral hydroxyl-bearing methine).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (C₁₀H₁₂O₂, exact mass 164.0837 g/mol) .

Q. What are the primary natural sources or biosynthetic pathways of this compound?

this compound (raspberry ketone) occurs naturally in Rubus idaeus (raspberries) and is biosynthesized via the shikimate pathway. Phenylalanine serves as a precursor, undergoing decarboxylation and hydroxylation to form intermediates like 4-hydroxyphenylbutan-2-one .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported chiral configurations?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical. Use Flack (x) or Hooft (y) parameters to validate absolute configuration. For near-centrosymmetric structures, prioritize the x parameter to avoid false chirality assignments caused by η overprecision .

Q. What methodological strategies address conflicting metabolic data in toxicological studies?

Discrepancies in metabolism (e.g., glucuronidation vs. sulfation pathways) require:

Q. How can researchers optimize experimental design for studying enantiomer-specific biological activity?

- Chiral separation : Use simulated moving bed (SMB) chromatography for large-scale enantiomer isolation.

- Biological assays : Compare (3R) vs. (3S) enantiomers in receptor-binding studies (e.g., GPCRs) using surface plasmon resonance (SPR) or fluorescence polarization.

- Data normalization : Include racemic controls and statistical validation (e.g., ANOVA with post-hoc Tukey tests) .

Q. What advanced techniques validate the compound’s role in fragrance or flavor research?

- Gas Chromatography-Olfactometry (GC-O) : To correlate sensory attributes with specific enantiomers.

- Stable Isotope Dilution Assay (SIDA) : Quantify trace levels in complex matrices using deuterated internal standards.

- Electronic nose (e-nose) : For rapid screening of aroma profiles in industrial applications .

Data Contradiction and Resolution

Q. How should researchers resolve inconsistencies in reported melting points or solubility data?

- Purity assessment : Reanalyze samples via differential scanning calorimetry (DSC) and Karl Fischer titration (for water content).

- Solvent screening : Test solubility in aprotic (DMSO, DMF) vs. protic (ethanol, water) solvents under controlled humidity.

- Literature cross-check : Compare data against high-purity standards from peer-reviewed sources (e.g., USP monographs) .

Q. What computational tools reconcile discrepancies in predicted vs. observed NMR shifts?

- DFT calculations : Gaussian or ORCA software to simulate ¹H/¹³C NMR spectra.

- Machine learning : Train models on databases like NMRShiftDB2 to predict shifts for novel derivatives.

- Hybrid methods : Combine experimental data with computed corrections for solvent effects .

Methodological Best Practices

Q. How to design a robust protocol for chiral synthesis scale-up?

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring.

- Quality by Design (QbD) : Use factorial experiments to optimize reaction parameters (temperature, catalyst loading).

- Green chemistry : Replace toxic solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) or 2-MeTHF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.